molecular formula C19H17ClF3N3O3S B2975583 2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1216998-53-6

2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B2975583
CAS No.: 1216998-53-6
M. Wt: 459.87
InChI Key: DDCKHENMDFXMOC-UHFFFAOYSA-N
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Description

2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic small molecule characterized by its isoquinoline sulfonamide core linked to a trifluoromethylphenyl acetamide moiety.

Properties

IUPAC Name

2-[isoquinolin-5-ylsulfonyl(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S.ClH/c1-25(12-18(26)24-15-7-5-14(6-8-15)19(20,21)22)29(27,28)17-4-2-3-13-11-23-10-9-16(13)17;/h2-11H,12H2,1H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCKHENMDFXMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride , with CAS number 1216525-66-4 , is a synthetic derivative of isoquinoline known for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClF3N3O3SC_{19}H_{17}ClF_3N_3O_3S with a molecular weight of 459.9 g/mol . The structure consists of an isoquinoline moiety, a sulfonamide group, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

Structural Formula

PropertyValue
Molecular FormulaC₁₉H₁₇ClF₃N₃O₃S
Molecular Weight459.9 g/mol
CAS Number1216525-66-4

Pharmacological Effects

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Neuroprotective Effects : Research suggests that isoquinoline derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit certain enzymes involved in neurodegeneration has been noted.
  • Anti-inflammatory Activity : Isoquinoline derivatives are often studied for their anti-inflammatory effects. The sulfonamide group may enhance this activity by modulating inflammatory pathways.

The biological activity of This compound is likely mediated through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
  • Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to cancer and inflammation.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives and evaluated their anticancer properties against various cancer cell lines. One derivative showed significant inhibition of cell proliferation, suggesting that structural modifications can enhance anticancer activity .

Study 2: Neuroprotective Mechanisms

A computational modeling study highlighted the potential of isoquinoline derivatives as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease. This study suggests that the compound may prevent neurodegeneration by stabilizing protein conformations .

Study 3: Anti-inflammatory Effects

Research conducted on similar sulfonamide-containing compounds demonstrated their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that the compound could be explored further for its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Core Structure: The isoquinoline sulfonamide group distinguishes this compound from simpler acetamide derivatives.
  • Trifluoromethylphenyl Group: The 4-(trifluoromethyl)phenyl substituent is shared with 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide (). However, the latter incorporates additional chlorine and isopropoxy groups, which may alter binding affinity and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications Reference
2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride Isoquinoline sulfonamide-acetamide Trifluoromethylphenyl, methylisoquinoline Enzyme inhibition, oncology Synthesized
N-[5-METHYL-2-PYRIDYL] ACETAMIDE Pyridyl acetamide Methylpyridyl Intermediate in drug synthesis
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide Sulfonyl-acetamide Trifluoromethylphenyl, dichloro-isopropoxy Anti-inflammatory, antimicrobial
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide Triazole-sulfanyl-acetamide Chloro-methylphenyl, triazole Kinase inhibition

Research Findings and Limitations

  • Structural Advantages: The isoquinoline core may offer improved π-π stacking interactions compared to simpler aromatic systems, as inferred from analogs like 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis .

Notes

Evidence Limitations : The comparisons rely on structural analogs due to the absence of direct pharmacological data for the target compound.

Synthetic Feasibility : The compound’s complexity suggests high synthetic costs, similar to multi-substituted sulfonamides in and .

Safety and Regulatory Status: No toxicity or regulatory data were found in the provided evidence.

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